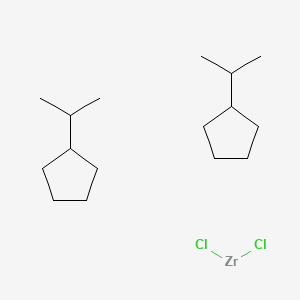
Dichlorozirconium;propan-2-ylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;propan-2-ylcyclopentane typically involves the reaction of zirconium tetrachloride with isopropylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2(C5H4C3H7)→(C5H4C3H7)2ZrCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorozirconium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while oxidation and reduction reactions can produce different zirconium oxides or hydrides .
Scientific Research Applications
Dichlorozirconium;propan-2-ylcyclopentane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as nanomaterials and thin films.
Biological Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industrial Applications: It is used in the production of high-performance polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dichlorozirconium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar in structure but lacks the
Properties
Molecular Formula |
C16H32Cl2Zr |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
dichlorozirconium;propan-2-ylcyclopentane |
InChI |
InChI=1S/2C8H16.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7-8H,3-6H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
LNRNOGIQYQWKCD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















